

Comparative Efficacy of Sumanirole Maleate versus Placebo in Preclinical and Clinical Research

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Compound of Interest

Compound Name: Sumanirole maleate

Cat. No.: B1662219

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Sumanirole maleate, a highly selective dopamine D2 receptor full agonist, has been evaluated in multiple research settings to determine its efficacy compared to placebo, primarily in the context of Parkinson's disease (PD).^{[1][2]} While the clinical development of sumanirole was discontinued by Pfizer in 2004 due to a failure to sufficiently distinguish it from existing therapies, the data generated from its clinical trials provide valuable insights for researchers and drug development professionals.^[2]

Quantitative Efficacy Data

Clinical trials have demonstrated that sumanirole is statistically superior to placebo in treating the symptoms of Parkinson's disease. The primary endpoint in these studies was often the change in the Unified Parkinson's Disease Rating Scale (UPDRS) scores, a standard for assessing the severity of PD.

Table 1: Efficacy of Sumanirole vs. Placebo in Early Parkinson's Disease^[1]

Treatment Group	Mean Change from Baseline in UPDRS Parts II + III Scores	P-value vs. Placebo
Sumanirole	-2.48	≤ 0.006
Placebo	+0.38	N/A
Ropinirole (Active Comparator)	-5.20	≤ 0.006

Table 2: Efficacy of Sumanirole vs. Placebo in Advanced Parkinson's Disease (Adjunctive Therapy)[3]

Treatment Group	Mean Difference from Placebo in UPDRS Parts II + III Scores	P-value vs. Placebo
Sumanirole	-7.7	< 0.0001
Ropinirole (Active Comparator)	-8.8	< 0.0001

In a study on early Parkinson's disease, both sumanirole and the active comparator ropinirole showed a significant improvement in UPDRS scores compared to placebo. However, a high number of subjects in the sumanirole and placebo groups withdrew from the study due to a lack of efficacy. In patients with advanced Parkinson's disease, sumanirole as an adjunctive therapy was also found to be statistically superior to placebo.

Experimental Protocols

The clinical trials assessing the efficacy of sumanirole employed rigorous, well-controlled methodologies.

Key Clinical Trial Design for Efficacy Assessment in Early PD:

- Study Design: A 40-week, flexible-dose, double-blind, double-dummy, parallel-group study.
- Participants: 614 patients with early-stage Parkinson's disease.

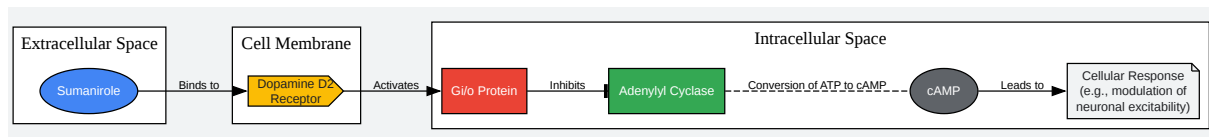
- Treatment Arms:
 - Sumanitrole (1 to 16 mg/day)
 - Ropinirole (0.75 to 24 mg/day)
 - Placebo
- Primary Endpoint: Change from baseline in the total sum of UPDRS Parts II (Activities of Daily Living) and III (Motor Examination) scores to the end of the maintenance phase.
- Data Analysis: Efficacy was assessed by comparing the mean change in UPDRS scores between the treatment groups and the placebo group.

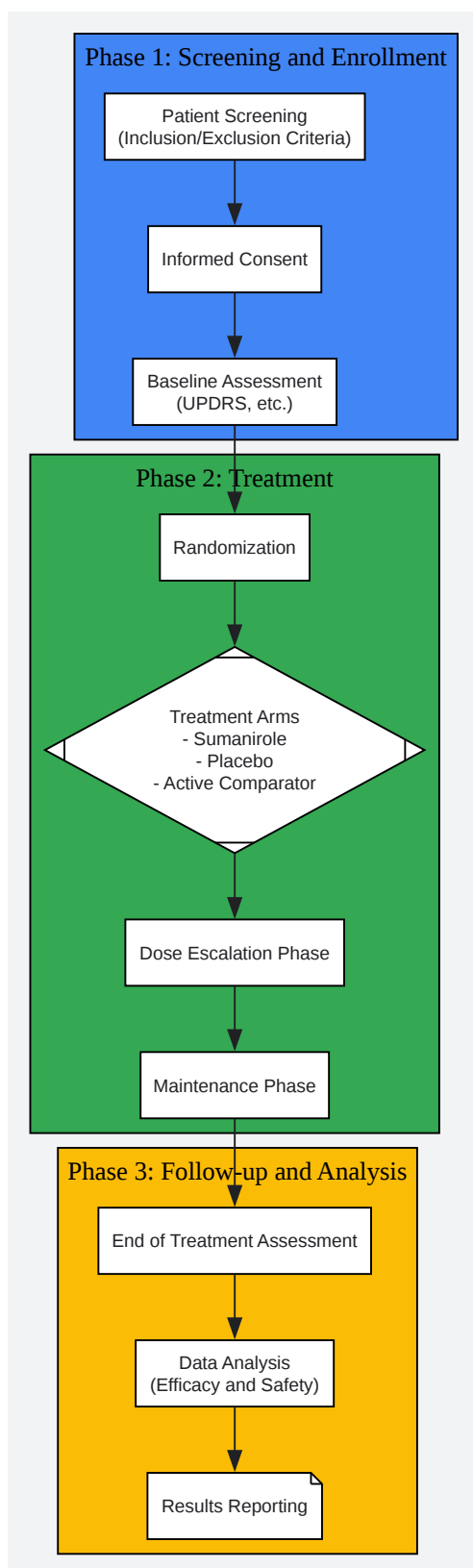
Key Clinical Trial Design for Efficacy Assessment in Advanced PD:

- Study Design: A flexible-dose, randomized, double-blind, double-dummy, parallel-group study.
- Participants: 948 subjects with advanced Parkinson's disease.
- Treatment Arms:
 - Sumanitrole (1 to 48 mg/day) as adjunctive therapy to levodopa.
 - Ropinirole (0.75 to 24 mg/day) as adjunctive therapy to levodopa.
 - Placebo as adjunctive therapy to levodopa.
- Treatment Duration: 13 weeks of dose escalation, 26 weeks of maintenance, and 1 week of tapering.
- Primary Endpoint: The combined sum of UPDRS part II (average of 'on' and 'off' periods) and part III total scores at the end of the maintenance phase.
- Data Analysis: Statistical significance was determined by comparing the treatment groups to the placebo group.

Mechanism of Action and Signaling Pathway

Sumanitrole is a high-affinity, selective D2 dopamine receptor agonist. The D2 receptor is a G-protein coupled receptor, and its activation by an agonist like sumanitrole initiates a specific intracellular signaling cascade.





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